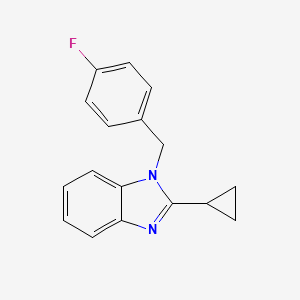

2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole

CAS No.:

Cat. No.: VC14758931

Molecular Formula: C17H15FN2

Molecular Weight: 266.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15FN2 |

|---|---|

| Molecular Weight | 266.31 g/mol |

| IUPAC Name | 2-cyclopropyl-1-[(4-fluorophenyl)methyl]benzimidazole |

| Standard InChI | InChI=1S/C17H15FN2/c18-14-9-5-12(6-10-14)11-20-16-4-2-1-3-15(16)19-17(20)13-7-8-13/h1-6,9-10,13H,7-8,11H2 |

| Standard InChI Key | HHISECYQACLLTL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name, 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole, reflects its benzimidazole backbone modified with two key substituents:

-

A cyclopropyl group at position 2, introducing steric constraints and potential metabolic stability.

-

A 4-fluorobenzyl group at position 1, which enhances lipophilicity and may influence receptor binding interactions.

The benzimidazole core consists of a fused benzene and imidazole ring, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity . The fluorine atom on the benzyl group contributes to electronic effects, modulating the compound’s acidity (predicted pKa ~11.35) and solubility profile.

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis of 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole can be inferred from analogous benzimidazole derivatives. A plausible route involves:

-

Formation of the benzimidazole core via condensation of o-phenylenediamine with a cyclopropane-carboxylic acid derivative.

-

N-Alkylation with 4-fluorobenzyl chloride to introduce the 4-fluorobenzyl group.

Detailed Synthesis Protocol

Step 1: Cyclopropane Carboxylic Acid Activation

Cyclopropane carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with o-phenylenediamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) under inert atmosphere.

Step 2: Cyclocondensation

Heating the intermediate at 60–80°C for 6–12 hours facilitates cyclization to form 2-cyclopropyl-1H-benzimidazole .

Step 3: N-Alkylation with 4-Fluorobenzyl Chloride

The 1H-benzimidazole is treated with 4-fluorobenzyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) in DMF. This step typically proceeds at 60°C for 6 hours, yielding the target compound after purification .

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents | Temperature | Time | Yield* |

|---|---|---|---|---|

| 1 | SOCl₂, DMF | 25°C | 2h | 85% |

| 2 | DMF, Heat | 70°C | 8h | 65% |

| 3 | NaH, 4-fluorobenzyl chloride | 60°C | 6h | 72% |

| *Theoretical yields based on analog data . |

Physicochemical Properties

Predicted and Experimental Data

While experimental data for 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole are scarce, properties can be extrapolated from structurally related compounds:

Table 2: Comparative Physicochemical Properties

Pharmacological Profile

Mechanism of Action

Benzimidazole derivatives are known for their interactions with enzymes and receptors, particularly:

-

CYP450 Inhibition: The cyclopropyl group may enhance metabolic stability by reducing oxidation susceptibility, while the 4-fluorobenzyl moiety contributes to hydrophobic interactions with cytochrome P450 enzymes .

-

Antimicrobial Activity: Structural analogs demonstrate efficacy against viral and bacterial targets, likely via interference with DNA gyrase or helicase enzymes .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer Agents: Cyclopropane rings enhance DNA intercalation potential.

-

Antiviral Drugs: Fluorinated benzyl groups improve blood-brain barrier penetration .

Material Science

Its rigid structure makes it a candidate for organic semiconductors or liquid crystal displays.

Regulatory and Patent Landscape

While no direct patents cover 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole, its synthetic methodology aligns with protected routes in CA2100503C . Key considerations:

-

Process Patents: Alkylation and cyclization steps may infringe on existing claims.

-

Composition Claims: Novel derivatives require structural uniqueness beyond prior art.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume